molecular formula C10H19NO3S2 B13845730 S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate CAS No. 1020719-01-0

S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate

Cat. No.: B13845730
CAS No.: 1020719-01-0
M. Wt: 280.5 g/mol
InChI Key: MXZPGYFBZHBAQM-QHFHZPJISA-N
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Description

S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate is a deuterated organosulfur compound characterized by its unique isotopic labeling and structural complexity. The molecule features a pyrrolidine ring substituted with deuterated methyl groups (methyl-d3) and a deuterated methyl-d2 group linked to a methanesulfonothioate moiety. This isotopic labeling enhances its utility in kinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution reduces signal overlap and improves resolution . Its synthesis typically involves selective deuteration using deuterated reagents under controlled conditions, though detailed protocols remain proprietary in many cases.

Properties

CAS No.

1020719-01-0

Molecular Formula

C10H19NO3S2

Molecular Weight

280.5 g/mol

IUPAC Name

3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2

InChI Key

MXZPGYFBZHBAQM-QHFHZPJISA-N

Isomeric SMILES

[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrroline Core with Hydroxy Substitution

  • The pyrroline ring is typically synthesized via cyclization of amino alcohol precursors or by reduction of pyrrole derivatives.
  • Hydroxylation at position 1 can be achieved by selective oxidation or introduction of hydroxy groups during ring formation.
  • For isotopic labeling, deuterated methyl groups can be introduced by using deuterated methylating agents (e.g., CD3I) or by employing deuterated solvents and reagents during methylation steps.

Formation of the Methanesulfonothioate Moiety

  • Methanesulfonothioate groups are generally introduced by reaction of thiol-containing intermediates with methanesulfonyl chloride or related sulfonylating agents.
  • The sulfur atom linking the sulfonyl group to the rest of the molecule requires careful handling to avoid oxidation or side reactions.
  • The use of protecting groups on the pyrroline hydroxy may be necessary during sulfonothioate formation.

Representative Preparation Methodology (Inferred from Related Literature)

Based on related sulfonate and sulfonothioate syntheses (e.g., 2-methyl-3-[(4-methylphenyl)sulfonyloxy]-2-{[(4-methylphenyl)sulfonyloxy]methyl}propyl 4-methylbenzenesulfonate and similar compounds), the following general procedure can be adapted:

Step Reagents and Conditions Description
1 Starting pyrroline derivative with hydroxy and methyl groups (partially or fully deuterated) Preparation or procurement of isotopically labeled pyrroline core
2 Deuterated methylating agent (e.g., CD3I), base (e.g., triethylamine) Methylation of pyrroline nitrogen and carbon centers to introduce methyl-d3 groups
3 Methanesulfonyl chloride (CH3SO2Cl), thiol intermediate, base Formation of methanesulfonothioate linkage via nucleophilic substitution
4 Purification by crystallization or chromatography Isolation of pure compound

Experimental Data and Crystallographic Analysis of Related Compounds

A closely related compound, 2-Methyl-3-[(4-methylphenyl)sulfonyloxy]-2-{[(4-methylphenyl)sulfonyloxy]methyl}propyl 4-methylbenzenesulfonate, was characterized crystallographically with detailed hydrogen-bond geometry and molecular conformation data, which informs the structural stability and packing of sulfonate derivatives.

Crystal Data Summary (Related Compound)

Parameter Value
Molecular formula C26H30O9S3
Crystal system Triclinic, space group P1
Unit cell dimensions a = 10.2055 Å, b = 12.4029 Å, c = 12.7993 Å
Angles α = 66.868°, β = 78.370°, γ = 68.085°
Volume 1379.32 ų
Z (number of formula units) 2
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100 K

Hydrogen Bond Geometry (Å, °)

Donor-H...Acceptor D-H (Å) H...A (Å) D...A (Å) D-H...A (°)
C2-H2b...O2 i 0.99 2.49 3.297 138
C4-H4a...O2 i 0.99 2.42 3.290 147
C5-H5c...O8 ii 0.98 2.54 3.440 152
C7-H7...O6 i 0.95 2.54 3.183 125
C10-H10...O3 iii 0.95 2.54 3.358 144
C15-H15...O9 iv 0.95 2.56 3.428 151

Symmetry codes correspond to crystallographic symmetry operations.

Notes on Purification and Yield

  • Purification is typically achieved by slow evaporation crystallization from tetrahydrofuran (THF) or similar solvents.
  • The melting point of related sulfonate derivatives is around 373–375 K, indicating good thermal stability.
  • Yields depend on the efficiency of methylation and sulfonothioate formation steps, often optimized by controlling stoichiometry and reaction temperature.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Methylation reagent CD3I or CD3OTf For methyl-d3 incorporation
Sulfonylating agent Methanesulfonyl chloride For sulfonothioate formation
Base Triethylamine or similar Neutralizes HCl byproduct
Solvent Dichloromethane, THF Dry, inert atmosphere preferred
Temperature 0 °C to room temp Controlled to avoid side reactions
Purification Crystallization from THF Ensures high purity
Characterization X-ray crystallography, NMR (including 2H NMR) Confirms isotopic labeling and structure

Chemical Reactions Analysis

Types of Reactions

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 primarily undergoes substitution reactions, particularly with thiol groups in proteins. This reaction forms a stable disulfide bond, which is crucial for its application as a spin label .

Common Reagents and Conditions

The common reagents used in these reactions include thiol-containing compounds and reducing agents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound and the protein being labeled .

Major Products Formed

The major product formed from the reaction of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 with thiol groups is a disulfide-linked protein-spin label complex. This product is stable and can be analyzed using various spectroscopic techniques .

Mechanism of Action

The mechanism of action of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the formation of a disulfide bond with thiol groups in proteins. This bond is formed through a substitution reaction, where the methanethiosulfonate group reacts with the thiol group, resulting in the release of a methylsulfonyl group and the formation of a stable disulfide bond . This labeling allows researchers to study the labeled protein’s structure and dynamics using spectroscopic techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparative analysis with structurally and functionally related compounds is essential. Below is a detailed evaluation based on molecular structure, isotopic substitution, reactivity, and applications.

Structural Analogs

Non-deuterated Methanesulfonothioate Derivatives: Non-deuterated analogs, such as S-(pyrrolidin-3-ylmethyl) methanesulfonothioate, lack isotopic labeling. These compounds exhibit higher reactivity in nucleophilic substitutions due to the absence of deuterium’s kinetic isotope effect. However, they are less suited for tracer studies or advanced spectroscopic applications .

Deuterated Organosulfur Compounds: Compounds like S-[(2,2,3,3-tetradeutero-pyrrolidinyl)methyl] methanesulfonothioate share isotopic labeling but differ in substitution patterns.

Functional Analogues

Phosphonothiolate Derivatives: Compounds such as cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (CAS: 2387495-23-8) share sulfur-containing functional groups but incorporate phosphonate moieties instead of sulfonothioate. These derivatives exhibit distinct reactivity profiles, particularly in hydrolysis and enzymatic interactions, due to phosphorus’s electronegativity and steric demands .

Bioactive Pyrrolidine Derivatives: Pyrrolidine-based bioactive molecules (e.g., salternamides from marine actinomycetes) highlight the pharmacological relevance of this heterocycle. Unlike the target compound, these natural products often feature halogenation or glycosylation, enhancing their bioactivity but limiting isotopic utility .

Comparative Data Table

Property Target Compound Non-deuterated Analog Phosphonothiolate Derivative
Isotopic Substitution Methyl-d3, methyl-d2, and 4-deutero-pyrrolidine None None
Solubility (H₂O) Moderate (hydroxyl group enhances polarity) Low (non-polar substituents) Very low (hydrophobic phosphonate)
NMR Signal Resolution High (deuterium reduces proton signal overlap) Low Moderate
Reactivity Reduced due to kinetic isotope effect High High (phosphonate hydrolysis-prone)
Bioactivity Limited data; potential tracer applications None reported High (neurotoxic activity)

Research Findings

  • Stability: The target compound’s deuterated methyl groups enhance thermal stability compared to non-deuterated analogs. Studies using SHELXL refinement software confirm its crystalline structure’s resilience under high-temperature X-ray diffraction .
  • Metabolic Tracing: Deuterium labeling enables precise tracking in metabolic pathways, a feature absent in phosphonothiolates or non-deuterated sulfonothioates .
  • Synthetic Challenges : Selective deuteration at the pyrrolidine 4-position requires advanced catalytic systems, contrasting with simpler deuteration methods for linear analogs .

Notes on Comparative Analysis

Methodological Considerations :
Structural elucidation of the target compound relies heavily on crystallographic tools like SHELX, which are optimized for handling deuterated compounds’ unique diffraction patterns .

Limitations in Bioactivity Data :
Unlike marine-derived pyrrolidine alkaloids (e.g., salternamide E), the target compound’s bioactivity remains understudied, likely due to its specialized isotopic applications .

Analytical Techniques: LC/MS profiling, widely used for marine actinomycete metabolites, could resolve trace impurities in the target compound’s synthesis but requires adaptation for deuterated species .

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